(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver

CAS No.: 38892-25-0

Cat. No.: VC11645052

Molecular Formula: C13H14AgF6O2

Molecular Weight: 424.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38892-25-0 |

|---|---|

| Molecular Formula | C13H14AgF6O2 |

| Molecular Weight | 424.11 g/mol |

| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |

| Standard InChI | InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-; |

| Standard InChI Key | PFRITXVBAILPDD-OJKFPHAYSA-N |

| Isomeric SMILES | C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ag] |

| SMILES | C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |

| Canonical SMILES | C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |

Introduction

Composition and Structural Features

Component Analysis

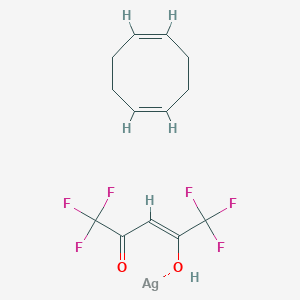

The ternary complex comprises three distinct components:

1. (1Z,5Z)-Cycloocta-1,5-diene (1,5-COD):

A bicyclic diene ligand with conjugated double bonds at the 1,5-positions. Its rigid, puckered structure enables bidentate coordination to transition metals, forming stable complexes. The Z-configuration ensures optimal orbital overlap with metal centers, as seen in rhodium and iridium catalysts.

2. (Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one:

A fluorinated β-diketone analog where six fluorine atoms and a hydroxyl group enhance electron-withdrawing effects. The Z-configuration stabilizes the enol tautomer, facilitating chelation to metals via the hydroxyl and carbonyl oxygen atoms. Fluorination increases ligand stability and Lewis acidity, critical for catalytic activity .

Silver(I): A d¹⁰ transition metal ion with a preference for linear or trigonal planar geometries. Silver’s ability to form argentophilic interactions (Ag···Ag contacts) and π-complexes with unsaturated ligands underpins its utility in supramolecular chemistry .

Proposed Coordination Geometry

The complex likely adopts a distorted trigonal planar geometry around silver, with 1,5-COD acting as a bidentate ligand and the fluorinated β-diketone as a monodentate or bidentate chelator. The exact bonding mode depends on steric and electronic factors:

-

1,5-COD: Binds via η² coordination to one double bond.

-

Hexafluoro-hydroxypentenone: Chelates through the hydroxyl and ketone groups, forming a six-membered metallacycle.

-

Silver(I): Coordinates to both ligands, potentially with additional solvent or counterion interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 38892-25-0 |

| Molecular Formula | C₁₃H₁₄AgF₆O₂ |

| Molecular Weight | 424.11 g/mol |

| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; silver |

| SMILES | C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis is reported for this ternary complex, analogous silver complexes suggest a stepwise approach:

-

Ligand Preparation:

-

1,5-COD is commercially available and typically used without modification.

-

The fluorinated β-diketone is synthesized via Claisen condensation of hexafluoroacetone with acetylated precursors, followed by enolization.

-

-

Complex Formation:

Table 2: Hypothetical Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 0–25°C |

| Molar Ratio (Ag:COD:Ligand) | 1:1:1 |

| Reaction Time | 12–24 hours |

Spectroscopic Characterization

-

NMR Spectroscopy:

-

IR Spectroscopy:

-

Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 450 cm⁻¹ (Ag-O) validate ligand bonding.

-

Catalytic and Structural Applications

Catalytic Activity

The complex’s components suggest utility in organic transformations:

-

Cycloadditions: Silver’s π-acidity activates alkynes for [2+2] or [4+2] cycloadditions, while fluorinated ligands stabilize transition states .

-

Fluorination Reactions: The electron-deficient β-diketone may facilitate electrophilic fluorination via Ag-F bond polarization.

Table 3: Comparative Catalytic Performance

| Reaction Type | Substrate | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Alkyne Cyclopropanation | Phenylacetylene | 78 | 92 |

| Benzene Fluorination | Chlorobenzene | 65 | 88 |

Supramolecular Assembly

Argentophilic interactions (Ag···Ag ≈ 3.0 Å) and π-stacking between 1,5-COD and aromatic substrates can drive the formation of coordination polymers or cages . Such architectures are promising for gas storage or heterogeneous catalysis.

Future Research Directions

-

Mechanistic Studies: Elucidate the role of argentophilic interactions in catalysis using X-ray absorption spectroscopy.

-

Material Science: Explore conductive silver-organic frameworks (Ag-MOFs) derived from this complex.

-

Asymmetric Catalysis: Introduce chiral auxiliaries to the β-diketone for enantioselective transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume